N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group and a phenylpyridazinyl moiety, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methoxyphenyl compounds, followed by the formation of the pyridazinone ring through cyclization reactions. The final step often involves the coupling of the chlorinated methoxyphenyl intermediate with the pyridazinone derivative under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-methylpyridazin-1(6H)-yl)butanamide
- N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-ethylpyridazin-1(6H)-yl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-11-9-16(22)14-18(19)23-20(26)8-5-13-25-21(27)12-10-17(24-25)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQPGXCUIZBADA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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